4-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine
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Overview
Description
4-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is a complex organic compound that features a pyridine ring, a nitro group, and a pyrrolidine moiety
Preparation Methods
The synthesis of 4-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine typically involves multiple steps. One common route includes the formation of the oxadiazole ring through cyclization reactions. The nitro group is introduced via nitration reactions, and the pyrrolidine ring is added through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, and the pyrrolidine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and various electrophiles and nucleophiles
Scientific Research Applications
4-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a drug candidate due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various biological receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include:
- 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
- 3-Nitro-1-phenyl-4-pyrrolidin-1-yl-1H-quinolin-2-one These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the oxadiazole ring and the pyridine ring in 4-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine sets it apart from these similar compounds .
Properties
IUPAC Name |
3-(3-nitro-4-pyrrolidin-1-ylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-22(24)15-11-13(3-4-14(15)21-9-1-2-10-21)16-19-17(25-20-16)12-5-7-18-8-6-12/h3-8,11H,1-2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYXYEVQQVBAIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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